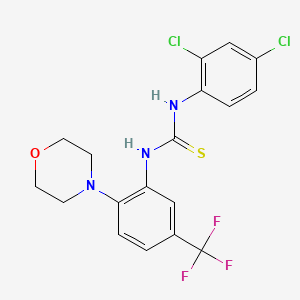

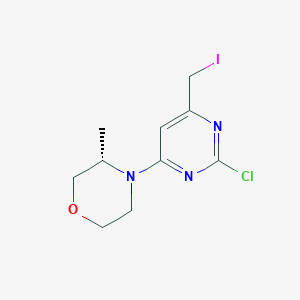

![molecular formula C26H27ClN4O3 B2712090 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone CAS No. 1326936-02-0](/img/structure/B2712090.png)

1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic compound . It contains a quinoline nucleus, which is present in numerous biological compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such compounds often involves the use of morpholine derivatives . Morpholine is a common moiety in drug discovery, and its chemical modification can result in improved therapeutic effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinoline core, a morpholine moiety, and a piperazine ring . The exact structure would depend on the specific synthetic route and the conditions under which the compound was synthesized.

Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to exhibit a wide range of biological activities . They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant body of research has focused on the synthesis and characterization of derivatives and complexes involving 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone. Studies have developed efficient methods for synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, emphasizing the structural diversity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bhat et al., 2018). Additionally, research has led to the discovery of new substituted phenylpiperazines through electrochemical synthesis, offering an environmentally friendly and reagent-less method for generating phenylpiperazine derivatives in high yields (Nematollahi & Amani, 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of compounds related to 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone have been explored. Notably, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019). Similarly, quinazoline derivatives were synthesized and exhibited significant antifungal and antibacterial activities, further emphasizing the wide-ranging applications of these compounds in addressing infectious diseases (Patel et al., 2007).

Antioxidant and Anti-Diabetic Activities

Research on novel chloroquinoline derivatives has highlighted their promising antioxidant and anti-diabetic properties. These compounds were found to exhibit significant antioxidant activity, potentially offering a new approach to managing high glucose levels and diabetes (Murugavel et al., 2017). Such studies underscore the therapeutic potential of chloroquinoline and related derivatives in chronic disease management.

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative have been demonstrated through both in-vitro and in-vivo models. This compound showed significant inhibition of nitric oxide release in murine macrophage models and exhibited profound peripheral and central analgesic effects in mouse models, suggesting its potential as an effective treatment for inflammation and pain (Aboutabl et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O3/c1-18(32)19-2-5-21(6-3-19)29-8-10-30(11-9-29)25-22-16-20(27)4-7-24(22)28-17-23(25)26(33)31-12-14-34-15-13-31/h2-7,16-17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYLNLNLRAYMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)

![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)

![8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2712018.png)

![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)